molecular formula C46H55Cl2NO16 B601183 Docetaxel Impurity 1 CAS No. 158810-73-2

Docetaxel Impurity 1

Número de catálogo: B601183
Número CAS: 158810-73-2
Peso molecular: 948.83
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Docetaxel Impurity 1 is a byproduct formed during the synthesis of Docetaxel, a chemotherapeutic agent used in the treatment of various cancers, including breast, ovarian, and non-small cell lung cancer. Impurities in pharmaceutical compounds are critical to identify and quantify as they can affect the efficacy and safety of the drug. This compound is one such impurity that needs to be monitored and controlled during the production of Docetaxel .

Métodos De Preparación

The preparation of Docetaxel Impurity 1 involves synthetic routes similar to those used in the synthesis of Docetaxel. The process typically includes the following steps:

Análisis De Reacciones Químicas

Docetaxel Impurity 1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Analytical Methodologies

The detection and quantification of Docetaxel Impurity 1 are critical for ensuring the quality and safety of pharmaceutical products. Recent studies have developed advanced chromatographic methods to address these challenges.

Ultra Performance Liquid Chromatography (UPLC) Methodology:

  • A novel UPLC method was developed to quantify Docetaxel and its related impurities, including this compound. This method demonstrated high precision and accuracy, with limits of quantification (LOQ) for impurities as low as 0.004% to 0.006% .
  • The method's stability-indicating capability was validated through forced degradation studies, confirming the separation of Docetaxel from its impurities under various stress conditions (e.g., acidic, basic, oxidative) .

HPLC Techniques:

  • High-performance liquid chromatography (HPLC) methods have also been employed to evaluate the pharmaceutical quality of Docetaxel injections. These methods achieved LOQ values below 0.2 µg/ml for known impurities .
  • The precision of HPLC methods was evaluated with relative standard deviations (RSD) for impurities below 5%, ensuring reliable results for quality control .

Stability Studies

Stability studies are essential for understanding the behavior of Docetaxel formulations over time. Research indicates that different impurities can affect the stability and efficacy of Docetaxel.

Degradation Studies:

  • Studies have shown that several degradation products arise during storage and handling of Docetaxel formulations. The identification and characterization of these degradation products are crucial for assessing their impact on therapeutic outcomes .
  • The stability-indicating methodologies developed allow for the differentiation between drug-related impurities and degradation products, which is vital for maintaining the integrity of pharmaceutical formulations .

Clinical Implications

The presence of impurities such as this compound can influence clinical outcomes and patient safety.

Clinical Toxicity Observations:

  • Observational studies have highlighted differences in clinical toxicity associated with various formulations of Docetaxel. Formulations with lower impurity content demonstrated reduced incidences of adverse effects such as anemia and hypersensitivity reactions .
  • Conversely, higher impurity levels were linked to increased toxicity profiles, necessitating careful monitoring during treatment .

Combination Therapies:

  • Recent clinical trials have investigated the efficacy of combination therapies involving Docetaxel and other agents (e.g., S-1) for treating advanced gastric cancer. The addition of Docetaxel has shown superior survival benefits compared to monotherapy, underscoring its importance in enhancing therapeutic efficacy despite potential impurity concerns .

Summary Table of Findings

Study Type Methodology Findings
Analytical MethodologyUPLCHigh precision; LOQ < 0.006% for impurities .
Analytical MethodologyHPLCLOQ < 0.2 µg/ml; RSD < 5% for precision .
Stability StudyForced DegradationIdentification of degradation products; stability confirmed .
Clinical ObservationToxicity StudyLower impurities correlate with reduced adverse effects .
Clinical TrialCombination TherapyEnhanced survival rates with combination therapy .

Mecanismo De Acción

The mechanism of action of Docetaxel Impurity 1 is not well-studied, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it is known that impurities can affect the stability, efficacy, and safety of the drug. The molecular targets and pathways involved in the action of this compound are not well-defined, but it is essential to monitor and control its levels to ensure the quality of the drug .

Comparación Con Compuestos Similares

Docetaxel Impurity 1 can be compared with other impurities formed during the synthesis of Docetaxel, such as:

    Docetaxel Impurity E: This impurity is formed during the esterification step and has a similar chemical structure to this compound.

    Docetaxel Impurity F: This impurity is formed during the acylation step and has a different chemical structure compared to this compound.

    Docetaxel Impurity G: This impurity is formed during the cyclization step and has a unique chemical structure compared to this compound.

The uniqueness of this compound lies in its specific formation pathway and its potential impact on the quality and safety of Docetaxel .

Actividad Biológica

Docetaxel is a widely used chemotherapeutic agent, primarily for treating various cancers, including breast, lung, and prostate cancers. However, the presence of impurities, such as Docetaxel Impurity 1 (commonly referred to as 7-epidocetaxel), raises concerns regarding its biological activity and potential effects on treatment outcomes. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for cancer therapy.

Chemical Structure and Properties

This compound is an isomer of docetaxel characterized by a hydroxyl group at the C7 position. This structural modification can influence its pharmacokinetics and pharmacodynamics compared to the parent compound.

Cytotoxicity

Research has shown that 7-epidocetaxel exhibits reduced cytotoxic effects compared to docetaxel. In vitro studies demonstrated that the IC50 values for 7-epidocetaxel were significantly higher than those for docetaxel across various cancer cell lines, indicating lower potency in inducing cell death .

Like docetaxel, 7-epidocetaxel acts by stabilizing microtubules and inhibiting their depolymerization, which disrupts mitotic spindle formation during cell division. However, the efficacy of this mechanism may be compromised due to its altered binding affinity to tubulin .

Comparative Biological Activity

The following table summarizes key differences between docetaxel and its impurity:

Parameter Docetaxel This compound (7-epidocetaxel)
IC50 (μM) Lower (more potent)Higher (less potent)
Mechanism of Action Microtubule stabilizationSimilar but less effective
Cytotoxicity HighModerate
Clinical Relevance Approved for useLimited data; potential safety concerns

Case Studies

A study conducted on the metabolic profile of docetaxel indicated that 7-epidocetaxel was present in significant quantities in plasma samples post-administration . In patients treated with docetaxel, the mean concentration of 7-epidocetaxel was found to be approximately 14.4% of total plasma levels at the end of infusion (EOI) . This suggests that while it is a minor component, it could still contribute to overall drug activity and potential side effects.

Another investigation focused on the in vivo antitumor properties of 7-epidocetaxel showed that it retained some level of antitumor activity but was less effective than docetaxel in xenograft models . The study highlighted the need for further research to fully understand its implications in clinical settings.

Safety Profile

The safety profile of docetaxel is well-documented; however, data specifically regarding 7-epidocetaxel is limited. Preliminary studies suggest that while it may have a lower efficacy, it could also exhibit a different toxicity profile compared to docetaxel, necessitating caution in its evaluation .

Propiedades

Número CAS

158810-73-2

Fórmula molecular

C46H55Cl2NO16

Peso molecular

948.83

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-6-[[(2,2-dichloroethoxy)carbonyl]oxy]-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,1

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.